molecular formula C17H22NO2P B5670995 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate

3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate

Cat. No.: B5670995
M. Wt: 303.34 g/mol
InChI Key: BQLIRMYYVUOBKZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate, also known as DPPA, is a chemical compound that has been extensively studied for its potential applications in scientific research. DPPA is a phosphonate ester that has been shown to possess a range of biochemical and physiological effects, making it a valuable tool for researchers in a variety of fields.

Mechanism of Action

3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate acts as an acetylcholinesterase inhibitor by binding to the active site of the enzyme and preventing it from breaking down acetylcholine. This results in increased levels of acetylcholine in the synaptic cleft, leading to enhanced neurotransmission. This compound also possesses antioxidant properties, which are thought to be due to its ability to scavenge free radicals and prevent oxidative damage to cells.
Biochemical and Physiological Effects:
This compound has been shown to possess a range of biochemical and physiological effects, including inhibition of acetylcholinesterase activity, antioxidant activity, and anti-inflammatory activity. It has also been shown to possess neuroprotective properties, making it a potential therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate is its ability to inhibit acetylcholinesterase activity, making it a valuable tool for studying the role of acetylcholine in various physiological processes. Its antioxidant properties also make it a potential therapeutic agent for the treatment of oxidative stress-related diseases. However, one limitation of this compound is its potential toxicity, particularly at high concentrations. Careful dosing and monitoring is therefore necessary when using this compound in lab experiments.

Future Directions

There are a number of potential future directions for research on 3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate. One area of interest is its potential as a therapeutic agent for the treatment of neurodegenerative diseases such as Alzheimer's disease. Other potential areas of research include its antioxidant properties and its potential as a tool for studying the role of acetylcholine in various physiological processes. Further research is also needed to determine the optimal dosing and administration of this compound for therapeutic use.

Synthesis Methods

3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate can be synthesized through a variety of methods, including reaction of 3,5-dimethylphenol with phosphorus trichloride and subsequent reaction with N-(2,5-dimethylphenyl)-P-methylamine. Other methods include reaction of 3,5-dimethylphenyl chloroformate with N-(2,5-dimethylphenyl)-P-methylamine in the presence of a base such as triethylamine.

Scientific Research Applications

3,5-dimethylphenyl N-(2,5-dimethylphenyl)-P-methylphosphonamidoate has been used extensively in scientific research, particularly in the field of biochemistry. Its ability to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine, has made it a valuable tool for studying the role of acetylcholine in various physiological processes. This compound has also been shown to possess antioxidant properties, making it a potential therapeutic agent for the treatment of oxidative stress-related diseases.

Properties

IUPAC Name

N-[(3,5-dimethylphenoxy)-methylphosphoryl]-2,5-dimethylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22NO2P/c1-12-6-7-15(4)17(11-12)18-21(5,19)20-16-9-13(2)8-14(3)10-16/h6-11H,1-5H3,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQLIRMYYVUOBKZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)NP(=O)(C)OC2=CC(=CC(=C2)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22NO2P
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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